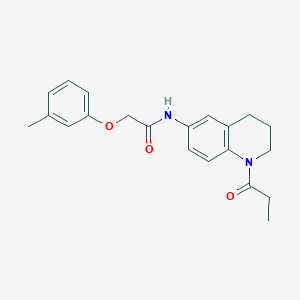

2-(3-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(3-methylphenoxy)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-3-21(25)23-11-5-7-16-13-17(9-10-19(16)23)22-20(24)14-26-18-8-4-6-15(2)12-18/h4,6,8-10,12-13H,3,5,7,11,14H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SINOMBIJMQUIBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves multiple steps:

Formation of the 3-methylphenoxy group: This can be achieved by reacting 3-methylphenol with an appropriate halogenated compound under basic conditions.

Synthesis of the tetrahydroquinoline moiety: This involves the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

Coupling of the acetamide group: The final step involves the coupling of the 3-methylphenoxy group and the tetrahydroquinoline moiety with an acetamide group under suitable conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and tetrahydroquinoline moieties, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential bioactive compound for studying biological pathways.

Medicine: As a potential therapeutic agent for treating various diseases.

Industry: As a precursor for the synthesis of materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(3-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Selected Acetamide Derivatives

Key Observations :

- The target compound shares a tetrahydroquinoline backbone with N-(1-ethyl-2-oxo-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide (), differing in the 1-position substituent (propanoyl vs. ethyl-oxo) and phenoxy group (3-methyl vs. 3-methoxy). These modifications may enhance metabolic stability or alter target selectivity .

- Unlike NAPMA (), which uses a phenylpiperazine core, the tetrahydroquinoline scaffold in the target compound could confer distinct pharmacokinetic properties, such as improved blood-brain barrier penetration for CNS targets .

Pharmacological Activity Comparison

Table 2: Reported Activities of Structural Analogs

Key Observations :

- NAPMA ’s osteoclast inhibition highlights the therapeutic relevance of acetamide derivatives in bone diseases, though scaffold differences may limit direct comparisons .

Physicochemical Properties

Table 3: Inferred Properties Based on Substituents

Key Observations :

- The absence of a polar piperazine group (cf. NAPMA) may limit solubility but improve CNS penetration .

Biologische Aktivität

2-(3-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be characterized by its chemical formula and its structural components that include a tetrahydroquinoline moiety and a phenoxy group. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of tetrahydroquinoline compounds exhibit significant anticancer activity. For example, related compounds have been shown to inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The specific activity of this compound in cancer cell lines remains to be fully elucidated but is suggested based on structural analogs.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been investigated. In vitro studies demonstrated that similar compounds can inhibit the expression of matrix metalloproteinases (MMPs), which are crucial in the inflammatory response. For instance, a related compound was found to significantly reduce IL-1β-induced MMP13 expression in chondrosarcoma cells, suggesting that this compound may possess similar anti-inflammatory properties .

The biological activity of this compound can be attributed to its interaction with specific signaling pathways:

- MAPK Pathway Inhibition : Compounds structurally similar to this compound have been shown to inhibit the phosphorylation of ERK and p38 MAPK pathways. This modulation is critical for reducing the expression of pro-inflammatory cytokines and enzymes involved in cartilage degradation .

- Cytotoxicity Against Tumor Cells : Preliminary data suggest that this compound may induce cytotoxic effects selectively in cancer cells while sparing normal cells. This selectivity is essential for developing effective anticancer therapies with minimal side effects .

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.